molecular formula C24H36N2O3 B3026103 N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide CAS No. 1413431-22-7

N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide

Cat. No. B3026103
CAS RN: 1413431-22-7
M. Wt: 419.7 g/mol
InChI Key: JCCGBCJGTQQUSZ-NZXNCOHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The complete molecule is generated by the application of a crystallographic centre of inversion . The two methoxy groups are oriented in the same plane of the aromatic ring . While one methyl group of the tert-pentyl substituent is coplanar with the benzene ring and lies towards the less-hindered H atom, the other methyl and ethyl groups are directed to either side of the benzene ring .

Scientific Research Applications

Scientific Research Implications of Quinoxaline Derivatives

Although specific information on the queried compound was not found, insights into related chemical structures, such as quinoxaline derivatives, may offer indirect relevance. Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocycles known for a wide range of biological and pharmaceutical applications. They have been studied for their potential in treating various diseases due to their diverse biological activities.

Environmental Pollutants and Reproductive Health
One of the research areas involves the study of environmental pollutants, such as bisphenol A and phthalates, which are known for their endocrine-disrupting properties affecting mammalian spermatogenesis. These studies highlight the potential mechanisms through which these pollutants induce germ cell apoptosis and disrupt reproductive health (Lagos-Cabré & Moreno, 2012).

Antioxidant Capacity and Chemical Interactions
Research on antioxidants, such as the ABTS/PP decolorization assay, explores the reaction pathways of antioxidants in neutralizing reactive oxygen species. This area of research is crucial for understanding how various compounds, including potentially quinoxaline derivatives, can mitigate oxidative stress in biological systems (Ilyasov et al., 2020).

Toxicological Studies and Oxidative Stress
Quinoxaline 1,4-dioxide derivatives, as growth promoters and antibacterial agents, have been the subject of toxicological studies focusing on oxidative stress as a mechanism underlying their toxic effects. Such studies are essential for evaluating the safety and environmental impact of these compounds (Wang et al., 2016).

Fire Retardants and Environmental Concerns
Investigations into the environmental presence and impact of novel brominated fire retardants and related compounds, including their occurrence in indoor air and dust, reflect growing concern about their safety and ecological effects. These studies underscore the importance of monitoring and regulating the use of such chemicals (Hsu et al., 2018).

properties

IUPAC Name

N-[3-deuterio-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h11-12,14-15,18,25,27H,7-10,13H2,1-6H3,(H,26,29)/i1D3,2D3,3D3,4D3,5D3,6D3,11D
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCGBCJGTQQUSZ-NZXNCOHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2CNC3CCCCC3C2=O)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=CC(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)NC(=O)C2CNC3CCCCC3C2=O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide
Reactant of Route 3
N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide
Reactant of Route 4
N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide
Reactant of Route 6
N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.